molecular formula C16H16N2O4 B5880119 N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea

N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea

Cat. No. B5880119
M. Wt: 300.31 g/mol
InChI Key: FQYAYUQWTFKRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea, also known as EDOU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is not fully understood. However, it is thought that N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea exerts its effects by inhibiting the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea inhibits the aggregation of amyloid-beta peptides by binding to these peptides and preventing their aggregation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have potent anti-cancer and anti-neurodegenerative effects, making it a potential candidate for the development of new therapies. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. One potential direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the potential side effects of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea and to develop methods for minimizing these side effects.

Synthesis Methods

N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea and a catalyst, such as potassium carbonate, to yield N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. The overall yield of this synthesis method is approximately 70%.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new cancer therapies.
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new Alzheimer's disease therapies.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-2-20-13-6-4-3-5-12(13)18-16(19)17-11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQYAYUQWTFKRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49828176
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1,3-Benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea

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